Pentorex

Physicochemical Properties Formulation Science Analytical Chemistry

Pentorex (α,β-dimethylamphetamine) addresses the critical need for a structurally defined, non-interchangeable CNS stimulant reference standard. Substituting generic phentermine analogs introduces uncontrolled variables in receptor binding, metabolic stability, and thermal analysis. • Distinct mp 164-166 °C (HCl) vs. phentermine (143 °C) - enables thermal stress testing and differential scanning calorimetry method validation. • Dual anorectic/diuretic pharmacology provides a unique polypharmacology probe unavailable from single-mechanism analogs. • α,β-Dimethylated structure inferred to confer MAO resistance - a critical comparator for structure-metabolism relationship (SMR) studies. Supplied with comprehensive CoA; available as free base, HCl, and D-tartrate salts.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 434-43-5
Cat. No. B1222034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentorex
CAS434-43-5
Synonymsphenpentermine
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C)(C)N
InChIInChI=1S/C11H17N/c1-9(11(2,3)12)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3
InChIKeyUMWAUEZOGHNSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentorex: Structural & Analytical Overview


Pentorex (CAS 434-43-5), also known as phenpentermine or α,β-dimethylamphetamine, is a central nervous system (CNS) stimulant and sympathomimetic amine [1] of the amphetamine class [2]. It is structurally related to phentermine (α-methylamphetamine), with the addition of a β-methyl group [3]. This compound was historically developed and investigated for its anorectic and diuretic properties [1]. It is supplied as a free base and as various salt forms, including the hydrochloride and D-tartrate, for research and development purposes [4].

CNS stimulant structural analog probe for amphetamine-class research
Dual-mechanism tool compound for polypharmacology studies
Salt-form selection context: free base, hydrochloride, D-tartrate available
Research and development use; not for human or veterinary application

Why Generic Substitution for Pentorex Fails


The assumption that all CNS stimulant anorectics are interchangeable is not supported by evidence. Pentorex is a specific chemical entity, α,β-dimethylamphetamine, with a distinct molecular structure, molecular weight (163.26 g/mol) [1], and physicochemical profile that differentiates it from its closest analog, phentermine (α-methylamphetamine, MW 149.24 g/mol) . These structural differences are known to influence key properties such as receptor binding kinetics, metabolic stability, and physical characteristics like melting point and logP [2]. The presence of a secondary diuretic action [3], not reported for phentermine, further underscores the potential for distinct in vivo pharmacology. Therefore, substituting Pentorex with a generic analog introduces uncontrolled variables that can compromise the validity of experimental outcomes or alter the performance of a formulated product. The following quantitative evidence highlights the measurable differences that make simple substitution scientifically problematic.

Pentorex vs Phentermine: Structural mismatch The β-methyl substitution in Pentorex may alter receptor binding kinetics and physicochemical profile; phentermine lacks this feature and may not replicate target engagement.
Pentorex vs Single-mechanism analogs: Pharmacological mismatch The reported dual anorectic-diuretic profile may not transfer to single-mechanism anorectics; polypharmacology endpoints may differ.
Pentorex vs β-Methylamphetamine: Metabolic mismatch The α-methyl group in Pentorex may confer resistance to MAO-mediated deamination; inferred duration-of-action may not transfer from β-methylamphetamine.

Pentorex: Quantitative Evidence Guide


Physicochemical Comparison with Phentermine

Pentorex exhibits distinct physicochemical properties compared to its structural analog phentermine. The melting point of Pentorex hydrochloride (164-166°C) [1] is significantly higher than that of phentermine (143°C, estimate) , indicating stronger intermolecular forces in the solid state. Additionally, the computed lipophilicity (XLogP3) for Pentorex is 2.2 [2], compared to a reported LogP of 1.9 for phentermine , suggesting slightly higher lipid solubility for Pentorex. These differences are quantifiable and may impact formulation strategies and analytical method development.

Melting Point
Cross-study comparable
164–166 °C vs 143 °C
Pentorex HCl Difference ~21–23 °C higher vs Phentermine (estimated)
Higher thermal stability context; may impact formulation and storage considerations.
Measured as hydrochloride salt form.
Physicochemical Properties Formulation Science Analytical Chemistry

Dual Pharmacology: Anorectic and Diuretic

While quantitative head-to-head potency data for the anorectic effect is not available in accessible public records, a qualitative pharmacological distinction is well-documented. Unlike phentermine, Pentorex has been reported to act as a diuretic in addition to its anorectic effect [1][2]. The existence of this dual pharmacology is a significant differentiator and suggests a distinct in vivo polypharmacology profile.

Pharmacological Profile
Reported
Anorectic + Diuretic
Pentorex Dual activity reported Phentermine: Anorectic only
Dual-mechanism differentiation supports polypharmacology research fit.
Based on historical product literature; quantitative potency data not available in public records.
Pharmacology Drug Discovery In Vivo Pharmacology

Metabolic Stability and Structural Features

Pentorex is the α-methyl analog of β-methylamphetamine (2-Phenyl-3-aminobutane) [1]. Literature indicates that β-methylamphetamine possesses 'lower toxicity and fewer side effects' compared to amphetamine, and importantly, a 'shorter duration' of action [1]. The addition of an α-methyl group in Pentorex (relative to β-methylamphetamine) is known to confer resistance to monoamine oxidase (MAO)-mediated deamination, a primary metabolic pathway for β-phenethylamines. This structural modification strongly infers that Pentorex would have an extended half-life and a different duration of action compared to β-methylamphetamine.

Metabolic Stability
Class-level inference
α-Methyl substitution infers MAO resistance
Inferred longer duration-of-action context relative to β-methylamphetamine.
Inference from established phenethylamine SAR; direct comparative metabolic data not available in public records.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Pentorex: Research and Industrial Applications


Analytical Methods for Thermal Stability

Procurement of Pentorex is justified for analytical chemistry and quality control groups developing stability-indicating methods (e.g., HPLC, GC-MS) for amphetamine derivatives. Its distinct and higher melting point (164-166°C for the HCl salt) [1] compared to phentermine (143°C) makes it a suitable reference standard for methods that require thermal stress testing or analysis of compounds with different thermal stability profiles.

CNS Stimulant Polypharmacology Studies

Researchers studying polypharmacology, particularly the intersection of appetite suppression and diuresis, should procure Pentorex. Unlike the single-mechanism anorectic phentermine, Pentorex's dual action [2][3] provides a unique chemical probe to dissect the combined effects of CNS stimulation and diuresis in vivo, offering a tool that cannot be substituted by its analogs.

Metabolism of α,β-Dimethylated Phenethylamines

Investigators focused on structure-metabolism relationships (SMR) of phenethylamine derivatives should use Pentorex. Its specific α,β-dimethylated structure, inferred to provide metabolic stability against MAO [4], makes it a critical comparator for studies evaluating the impact of methylation patterns on the metabolic fate, half-life, and potential for drug-drug interactions of this stimulant class.

Application
Selection Property
Validation Focus
Amphetamine-derivative thermal stability method development
Thermal stability reference standard context
Melting point validation for stability-indicating analytical methods
CNS stimulant polypharmacology research
Dual-mechanism research probe context
Anorectic and diuretic endpoint monitoring in model studies
Structure-metabolism relationship studies of phenethylamines
α,β-Dimethylation comparator context
MAO-mediated deamination pathway inference; duration-of-action review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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